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Compound of Interest

Compound Name: 4-Bromoisatoic anhydride

CAS No.: 76561-16-5

Cat. No.: B1279851

Get Quote

(IUPAC: 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione)[1]
[2][3][4]
Executive Summary & Structural Logic
4-Bromoisatoic anhydride is a deactivated electrophile used to introduce a 7-bromo-

quinazolinone scaffold.[1][2][3][4] Its analysis is complicated by the existence of regioisomers

(5-bromo and 6-bromo derivatives) which arise from isomeric anthranilic acid impurities.[1][2][3]

[4]

Commercial Name: 4-Bromoisatoic anhydride[1][2][3][4]

IUPAC Name: 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione[1][2][3][4]

CAS Number: 76561-16-5[1][2][3][4]

Precursor: 2-Amino-4-bromobenzoic acid (4-Bromoanthranilic acid)[1][2][3][4]

Structural Numbering & Regioisomer Mapping

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1279851#bc-rfq
https://www.benchchem.com/product/b1279851/docs?utm_src=pdf-body#comparative-spectroscopic-analysis-4-bromoisatoic-anhydride
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300642.htm
https://www.chemicalbook.com/SpectrumEN_87-48-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300642.htm
https://www.chemicalbook.com/SpectrumEN_87-48-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://www.benchchem.com/product/b1279851/docs?utm_src=pdf-body#comparative-spectroscopic-analysis-4-bromoisatoic-anhydride
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300642.htm
https://www.chemicalbook.com/SpectrumEN_87-48-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300642.htm
https://www.chemicalbook.com/SpectrumEN_87-48-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300642.htm
https://www.chemicalbook.com/SpectrumEN_87-48-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300642.htm
https://www.chemicalbook.com/SpectrumEN_87-48-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The confusion stems from retaining the "4-bromo" numbering of the anthranilic acid precursor.

[3] In the isatoic anhydride system, the nitrogen is position 1, and the carbonyls are 2 and 4.

Precursor: 4-Bromoanthranilic Acid Product: Isatoic Anhydride Scaffold

Benzene Ring
(COOH=1, NH2=2, Br=4)

Benzoxazine Ring
(N=1, C=2, O=3, C=4)

Br ends up at Position 7

Cyclization with
Triphosgene

Regioisomer Alert:
Commercial '5-Bromo' = IUPAC 6-Bromo
Commercial '6-Bromo' = IUPAC 5-Bromo

Click to download full resolution via product page

Figure 1: Transformation logic showing how 4-bromoanthranilic acid yields the 7-bromo isatoic

anhydride derivative.

1H NMR Spectral Analysis
The 1H NMR spectrum in DMSO-d6 is the primary method for structural validation.[2][3] The 7-

bromo substitution pattern creates a distinct AMX spin system (or ABX depending on field

strength) for the aromatic protons.[3][4]

Experimental Parameters
Solvent: DMSO-d6 (Crucial for solubility and preventing hydrolysis)[1][2][3][4]

Frequency: 300 - 400 MHz[1][2][3][4]

Concentration: ~10-15 mg/mL[1][2][3][4]

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)[3][4]

Signal Assignment (7-Bromo Isomer)

Validation & Comparative

Check Availability & Pricing
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Position Shift (δ ppm) Multiplicity

Coupling
Constant (

)

Structural
Insight

NH (1) 11.81 Broad Singlet -

Highly

deshielded

amide proton;

diagnostic of ring

closure.[1][2][3]

[4]

H-5 7.82 Doublet (d) Hz

Most deshielded

aromatic proton

due to anisotropy

of the C4

carbonyl.[3][4]

Ortho coupling to

H-6.[1][2][3][4]

H-6 7.41
Doublet of

Doublets (dd)

Hz

Hz

Located between

H-5 and H-8.[1]

[3][4] Shows

large ortho

coupling and

small meta

coupling.[3][4]

H-8 7.29 Doublet (d) Hz

Shielded relative

to H-5.[1][2][3][4]

Shows only meta

coupling (no

ortho neighbor).

[3][4]

Comparison with Regioisomers (Impurity Markers)
Distinguishing the 7-bromo isomer from potential 6-bromo or 5-bromo contaminants is vital.[1]

[2][3][4]

Validation & Comparative

Check Availability & Pricing
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Feature 7-Bromo (Target)
6-Bromo

(Alternative)

5-Bromo

(Alternative)

H-5 Signal
Doublet (

)

Small Doublet (

)
Absent (Substituted)

Coupling Pattern

One ortho (

), one meta (

), one mixed (

).

Two meta/ortho

mixed. H-5 is isolated.

[1][2][3][4]

Three adjacent

protons (d, t, d).[3][4]

[5][6][7][8]

Key Distinction

Look for the large

doublet at ~7.82 ppm

(H-5).[1][2][3][4]

Look for a narrow

doublet (H-5) at ~8.0

ppm.[1][2][3][4]

Look for a triplet at

~7.6 ppm (H-7).[1][2]

[3][4]

13C NMR Spectral Analysis
The 13C NMR spectrum confirms the oxidation state of the carbons and the integrity of the

anhydride ring.[3]

Predicted/Observed Shifts (DMSO-d6)

Validation & Comparative

Check Availability & Pricing
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Carbon Shift (δ ppm) Assignment Logic

C-4 159.0 - 160.0
Ester/Amide-like carbonyl.[1]

[2][3][4] Most deshielded.

C-2 146.0 - 148.0
Carbamate carbonyl.[1][2][3][4]

Distinct from C-4.

C-8a 142.0 - 143.0
Quaternary aromatic C

attached to N.

C-5 129.0 - 130.0
Correlates with H-5.[1][2][3][4]

Deshielded by C=O.

C-7 126.0 - 128.0

C-Br (Ipso).[1][2][3][4] Often

lower intensity.[3][4] Chemical

shift is distinct due to Heavy

Atom Effect.

C-6 125.0 - 126.0 Aromatic CH.

C-8 116.0 - 118.0
Aromatic CH ortho to N.

Shielded.

C-4a 113.0 - 115.0
Quaternary bridgehead

carbon.[1][2][3][4]

Diagnostic Check: The presence of two carbonyl signals (160 and 147 ppm) confirms the

anhydride ring is intact.[3][4] Hydrolysis (ring opening) results in the loss of the C-2 signal and

appearance of a carboxylic acid peak (~168 ppm).[3][4]

Performance & Reactivity Profile
When used as a reagent, 4-Bromoisatoic anhydride exhibits distinct reactivity compared to

the unsubstituted parent.[3]

Reactivity Workflow
The anhydride ring is susceptible to nucleophilic attack, primarily at the C-2 position, leading to

ring opening and decarboxylation.

Validation & Comparative

Check Availability & Pricing
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Click to download full resolution via product page

Figure 2: Nucleophilic ring-opening pathway.[1][2][3][4] The 7-bromo substituent exerts an

electron-withdrawing effect (-I), slightly increasing the electrophilicity of C-2 compared to the

unsubstituted anhydride.[1][2][4]

Stability & Solubility[1][3][4]
Solubility: Low in non-polar solvents.[3][4] Soluble in DMF, DMSO, and DMAc.[3]

Moisture Sensitivity: Moderate.[3][4] Slowly hydrolyzes to 2-amino-4-bromobenzoic acid in

the presence of moisture.[1][2][3][4]

QC Tip: Check 1H NMR for a broad singlet at ~13.0 ppm (COOH) and a shift in the

aromatic region to detect hydrolysis.[3][4]

Detailed Experimental Protocol: Synthesis &
Analysis
Objective: Synthesis of analytical standard 7-Bromoisatoic anhydride from 2-amino-4-

bromobenzoic acid.

Reagents:

2-Amino-4-bromobenzoic acid (1.0 eq)[1][2][3][4]

Triphosgene (0.33 eq) or Phosgene (excess)[3][4]

Solvent: Anhydrous Dioxane or THF[3][4]

Validation & Comparative

Check Availability & Pricing
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Procedure:

Dissolve amino acid in dioxane under N2 atmosphere.

Cool to 0°C. Add Triphosgene dropwise (dissolved in dioxane).

Reflux for 4–16 hours.[3][4] The reaction becomes homogeneous then precipitates

product.[3][4]

Cool to RT, pour into ice water (to quench excess phosgene/HCl).

Filter the beige precipitate.[3][4] Wash with Et2O.[2][3][4]

Analytical Validation (Self-Validating Step):

Dissolve 10 mg in 0.6 mL DMSO-d6.

Acquire 1H NMR (16 scans).[3][4]

Pass Criteria:

NH peak present at >11.5 ppm.[3][4][9]

H-5 doublet at ~7.8 ppm.[1][2][3][4][9]

No broad COOH peak >12 ppm.[2][3][4]
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Google Patents.Synthesis of Quinazoline Derivatives (EP1807402A1). (Contains

experimental NMR data for bromoisatoic derivatives). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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